4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide
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Overview
Description
The compound “4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Structural Characterization
- Research on related sulfonamide compounds has explored their synthesis and structural characterization, targeting their potential as pharmacological agents. For instance, studies have synthesized novel compounds with potential as HIV-1 infection preventatives, highlighting the importance of the benzenesulfonamide moiety for medicinal chemistry applications (Cheng De-ju, 2015).
Biological Evaluation and Drug Development
- Sulfonamides incorporating structures similar to the query compound have been evaluated for their biological activities, such as inhibiting membrane-bound phospholipase A2, which plays a role in myocardial infarction. These evaluations aim at discovering lead compounds for further drug development (H. Oinuma et al., 1991).
Antimicrobial and Anticancer Activities
- Research on benzenesulfonamide derivatives has shown moderate to potent antimicrobial and anticancer activities, demonstrating the versatility of these compounds in addressing various health issues. These studies often involve the synthesis of novel derivatives and their evaluation against specific bacterial strains or cancer cell lines (H. Khalid et al., 2016).
Carbonic Anhydrase Inhibition
- Several studies have focused on the inhibition of human carbonic anhydrase isozymes, a target for the treatment of conditions like glaucoma, obesity, and cancer. Compounds structurally related to the query have shown potent inhibitory activities against these enzymes, suggesting their potential in developing new therapeutic agents (A. Alafeefy et al., 2015).
Theoretical and Computational Studies
- Theoretical and computational studies, including quantum chemical calculations and molecular dynamics simulations, have been applied to compounds with structural similarities. These studies aim to predict properties like corrosion inhibition efficiencies, providing insights into the potential industrial applications of these compounds (S. Kaya et al., 2016).
Future Directions
properties
IUPAC Name |
4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13-10-17(21-12-20-13)26-11-14-6-8-22(9-7-14)18(23)15-2-4-16(5-3-15)27(19,24)25/h2-5,10,12,14H,6-9,11H2,1H3,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROODUYWNZLBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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